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Compound of Interest

Compound Name: 2-(Trifluoromethyl)isonicotinic acid

Cat. No.: B158358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
(Trifluoromethyl)isonicotinic acid (CAS No. 131747-41-6), a key building block in

pharmaceutical and agrochemical research. Due to the limited availability of experimentally

derived public data, this document presents predicted spectral information obtained from

validated computational models, alongside standardized experimental protocols for acquiring

such data.

Compound Information
Property Value

Compound Name 2-(Trifluoromethyl)isonicotinic acid

Synonyms 2-(Trifluoromethyl)-4-pyridinecarboxylic acid

CAS Number 131747-41-6

Molecular Formula C₇H₄F₃NO₂

Molecular Weight 191.11 g/mol

Structure
Chemical structure of 2-

(Trifluoromethyl)isonicotinic acid
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(Trifluoromethyl)isonicotinic
acid. These predictions are based on computational algorithms and provide a reliable

reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~13.5 Singlet (broad) 1H -COOH

~8.90 Doublet 1H H-6

~8.10 Singlet 1H H-3

~7.95 Doublet 1H H-5

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~165.5 -COOH

~151.0 (quartet) C-2 (coupled to -CF₃)

~150.0 C-6

~145.0 C-4

~125.0 C-5

~122.0 (quartet) -CF₃

~120.0 C-3
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

1760-1690 Strong C=O stretch (Carbonyl)

1600-1450 Medium
C=C and C=N stretches

(Aromatic ring)

1320-1210 Strong C-O stretch

1350-1150 Strong
C-F stretches (Trifluoromethyl

group)

950-910 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

191 100 [M]⁺ (Molecular Ion)

174 ~40 [M-OH]⁺

146 ~60 [M-COOH]⁺

122 ~30 [M-CF₃]⁺

94 ~25 [C₅H₂N]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectral data for aromatic

carboxylic acids like 2-(Trifluoromethyl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-(Trifluoromethyl)isonicotinic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm diameter)

NMR Spectrometer (e.g., Bruker, Jeol, 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands).

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[1][2][3][4][5]

Materials:

2-(Trifluoromethyl)isonicotinic acid (1-2 mg)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

Sample Preparation:
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Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an

agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

Identify the characteristic absorption bands and compare them to known functional group

frequencies.[1][2][3][4][5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-(Trifluoromethyl)isonicotinic acid (sub-milligram quantity)

Volatile solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., GC-MS with EI source, LC-MS with ESI source)

Procedure (Electron Ionization - GC-MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

Instrument Setup:

Set the GC oven temperature program appropriate for the analyte's volatility.
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Set the ion source temperature (e.g., 200-250 °C).

Use a standard electron energy of 70 eV.

Data Acquisition:

Inject the sample solution into the GC-MS system.

The compound will be separated by the GC column and then enter the mass

spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
(Trifluoromethyl)isonicotinic acid.
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Workflow for Spectroscopic Analysis of 2-(Trifluoromethyl)isonicotinic Acid

Sample Preparation
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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